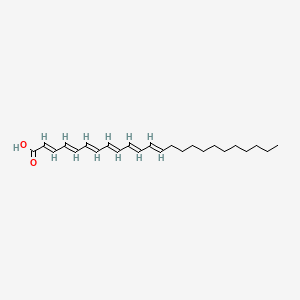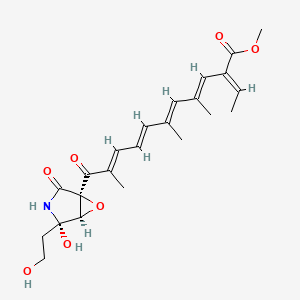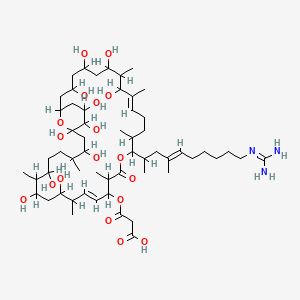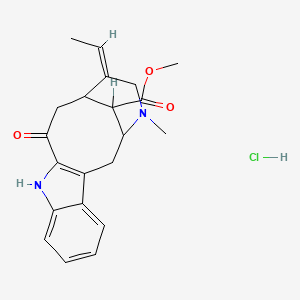
Amariin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Amariin is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, oxo groups, and a trihydroxybenzoate moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the subsequent addition of functional groups. Typical synthetic routes may involve:
Formation of the core structure: This could involve cyclization reactions, possibly using catalysts or specific reaction conditions to ensure the correct stereochemistry.
Addition of hydroxyl groups: Hydroxylation reactions, possibly using reagents like osmium tetroxide or hydrogen peroxide.
Formation of oxo groups: Oxidation reactions, potentially using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of such a complex compound would require highly controlled conditions and advanced techniques such as:
Flow chemistry: To ensure precise control over reaction conditions.
Automated synthesis: Using robotic systems to handle multiple reaction steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in various reactions.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of advanced materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Amariin
- This compound
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the specific arrangement of functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C41H28O28 |
|---|---|
Peso molecular |
968.6 g/mol |
Nombre IUPAC |
[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O28/c42-13-1-8(2-14(43)24(13)48)32(51)67-37-31-30-27(64-35(54)11-5-18(46)41(61)39(58,59)23(11)21-10(34(53)66-31)4-16(45)26(50)29(21)69-41)17(63-37)7-62-33(52)9-3-15(44)25(49)28-20(9)22-12(36(55)65-30)6-19(47)40(60,68-28)38(22,56)57/h1-6,17,22-23,27,30-31,37,42-45,48-50,56-61H,7H2/t17-,22?,23?,27?,30+,31-,37+,40-,41+/m1/s1 |
Clave InChI |
MDNCWPSGRNGMOW-VWNWXVRNSA-N |
SMILES isomérico |
C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)[C@@]9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O |
SMILES canónico |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)C9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O |
Sinónimos |
amariin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


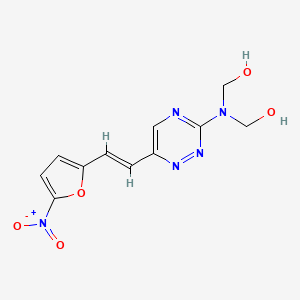
![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)
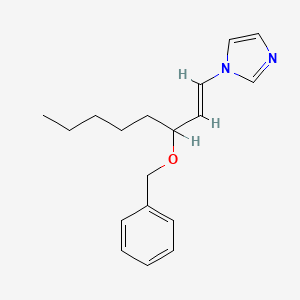
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)

